molecular formula C6H12N2S B13106676 2-Imino-2-(pyrrolidin-1-yl)ethanethiol

2-Imino-2-(pyrrolidin-1-yl)ethanethiol

Cat. No.: B13106676
M. Wt: 144.24 g/mol
InChI Key: XZWVLENHJOYWJB-UHFFFAOYSA-N
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Description

2-Imino-2-(pyrrolidin-1-yl)ethanethiol is an organic compound characterized by the presence of an imino group, a pyrrolidine ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-2-(pyrrolidin-1-yl)ethanethiol can be achieved through several methods. One common approach involves the reaction of pyrrolidine with an appropriate thiol-containing precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-Imino-2-(pyrrolidin-1-yl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Imino-2-(pyrrolidin-1-yl)ethanethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Imino-2-(pyrrolidin-1-yl)ethanethiol involves its interaction with specific molecular targets. The imino and thiol groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine with similar structural features.

    2-Imino-2-(morpholin-1-yl)ethanethiol: A compound with a morpholine ring instead of a pyrrolidine ring.

    2-Imino-2-(piperidin-1-yl)ethanethiol: A compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

2-Imino-2-(pyrrolidin-1-yl)ethanethiol is unique due to the combination of its imino, pyrrolidine, and thiol groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

2-imino-2-pyrrolidin-1-ylethanethiol

InChI

InChI=1S/C6H12N2S/c7-6(5-9)8-3-1-2-4-8/h7,9H,1-5H2

InChI Key

XZWVLENHJOYWJB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=N)CS

Origin of Product

United States

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